3-Methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile
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Overview
Description
3-Methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield thieno[3,2-d]pyrimidine-4-one derivatives, while substitution reactions could introduce various functional groups onto the thienopyrimidine core .
Scientific Research Applications
3-Methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its anticancer, antibacterial, and antiviral properties.
Industry: It may be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern but also show significant biological activities.
Uniqueness
3-Methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other thienopyrimidine derivatives. Its azetidine ring adds to its structural diversity and potential for unique interactions with biological targets .
Properties
IUPAC Name |
3-methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-11(4-12)5-15(6-11)10-9-8(2-3-16-9)13-7-14-10/h2-3,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWHYVQRQKHVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2=NC=NC3=C2SC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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